molecular formula C6H9N3O2 B1676139 Medazomide CAS No. 300-22-1

Medazomide

Numéro de catalogue B1676139
Numéro CAS: 300-22-1
Poids moléculaire: 155.15 g/mol
Clé InChI: LXFKHPXXAPOYCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Medazomide is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.156 . It is also known by other names such as Medazonamide, 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide, L-1777, and Medazonamid .


Molecular Structure Analysis

The molecular structure of Medazomide can be represented by the InChI key LXFKHPXXAPOYCC-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .


Physical And Chemical Properties Analysis

Medazomide has a boiling point of 292.3ºC at 760mmHg and a density of 1.45g/cm3 . These properties can influence how the compound behaves under different conditions .

Applications De Recherche Scientifique

Alpha 2-Adrenoceptor Agonist Activity

Medazomide, or more accurately, medetomidine, a closely related compound, has been characterized as a potent, selective, and specific alpha 2-adrenoceptor agonist. It shows high affinity for alpha 2-adrenoceptors, with a selectivity ratio significantly higher than reference compounds. Medetomidine does not show affinity or effects on other receptors such as beta-adrenoceptors, histamine receptors, serotonin receptors, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors. This specificity makes it a valuable tool in studying alpha 2-adrenoceptor-related physiological and pharmacological processes (Virtanen, Savola, Saano, & Nyman, 1988).

Procedural Sedation in Pediatric Patients

A randomized controlled trial comparing etomidate and midazolam for procedural sedation in pediatric patients with displaced extremity fractures found that etomidate had shorter induction and recovery times compared to midazolam. This study suggests that etomidate, a drug related to medazomide, could be more effective than midazolam in achieving procedural sedation and analgesia in children (Di Liddo et al., 2006).

Proteasome Inhibitor in Multiple Myeloma

Ixazomib, an investigational oral proteasome inhibitor, has shown promise in the treatment of relapsed/refractory multiple myeloma. Studies suggest that ixazomib, given twice-weekly, is well-tolerated and has potential as a treatment option for patients with multiple myeloma, especially those who have received prior therapies including bortezomib, lenalidomide, and thalidomide (Richardson et al., 2014). Another study showed that oral ixazomib, in combination with lenalidomide and dexamethasone, significantly improved progression-free survival in patients with multiple myeloma (Moreau et al., 2016).

Investigational Oral Proteasome Inhibitor

Ixazomib has been evaluated as the first orally administered proteasome inhibitor in clinical studies. It has been explored for its efficacy in patients with solid tumors and has shown a manageable safety profile, limited antitumor activity, and evidence of downstream proteasome inhibition effects. This highlights its potential utility in exploring new treatment avenues for various types of cancer (Smith et al., 2015).

Safety And Hazards

Medazomide may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

While specific future directions for Medazomide are not mentioned in the search results, the development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to Medazomide, is an active area of research . This suggests that there may be potential for further exploration and development of Medazomide and related compounds in the future.

Propriétés

IUPAC Name

1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(10)3-2-4(8-9)6(7)11/h2-3H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFKHPXXAPOYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057705
Record name Medazomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medazomide

CAS RN

300-22-1
Record name 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medazomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medazomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDAZOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1Q4V31K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medazomide
Reactant of Route 2
Medazomide
Reactant of Route 3
Medazomide
Reactant of Route 4
Medazomide
Reactant of Route 5
Medazomide
Reactant of Route 6
Medazomide

Citations

For This Compound
2
Citations
MA Alagöz, JM Oh, YN Zenni, Z Özdemir… - Molecules, 2022 - mdpi.com
Sixteen compounds (TR1–TR16) were synthesized and evaluated for their inhibitory activities against monoamine oxidase A and B (MAOs). Most of the derivatives showed potent and …
Number of citations: 11 www.mdpi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.